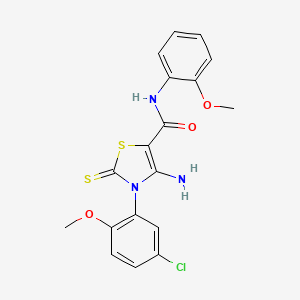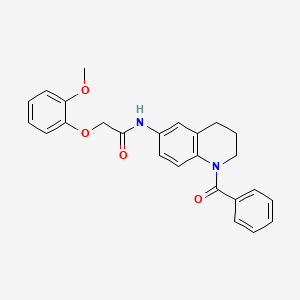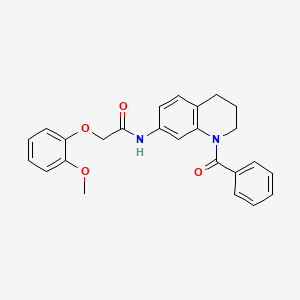![molecular formula C21H23FN2O3 B6562182 N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091035-61-8](/img/structure/B6562182.png)
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluorophenyl)methyl-N-(4-phenyloxan-4-yl)ethanediamide (N-FPM-N-PODE) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a derivative of piperidine, a heterocyclic aromatic compound, and has two amide groups. N-FPM-N-PODE has been studied for its potential use in drug discovery and development, as well as in biochemistry and physiological research.
科学的研究の応用
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been studied for its potential applications in drug discovery and development. It has been used as a substrate for enzyme assays, as well as for the study of protein-protein interactions. Additionally, it has been used as a tool to study the structure and function of G-protein coupled receptors, as well as to study the biochemical and physiological effects of various drugs.
作用機序
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is an agonist at G-protein coupled receptors. It binds to these receptors and activates them, leading to the release of intracellular second messengers. These second messengers then initiate a cascade of biochemical and physiological responses, including the release of hormones, neurotransmitters, and other cellular mediators.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to activate G-protein coupled receptors, leading to the release of intracellular second messengers and the subsequent initiation of a cascade of biochemical and physiological responses. These include the release of hormones, neurotransmitters, and other cellular mediators, as well as the regulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
実験室実験の利点と制限
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is a versatile compound with many potential applications in scientific research. It has a high binding affinity for G-protein coupled receptors and is relatively stable in solution. Additionally, it is relatively inexpensive and easy to synthesize. However, it is not soluble in water and must be dissolved in a suitable solvent before use.
将来の方向性
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has many potential future applications in scientific research. For example, it could be used in drug discovery and development, as well as in biochemistry and physiological research. Additionally, it could be used to study the structure and function of G-protein coupled receptors, as well as to study the biochemical and physiological effects of various drugs. It could also be used to study the effects of environmental toxins, as well as to develop new therapeutic agents. Finally, it could be used to study the effects of gene expression and to develop new diagnostic tools.
合成法
N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide can be synthesized through a multistep process. The first step involves the condensation of 4-fluorophenylmethyl amine and 4-phenyloxan-4-ylmethyl amine to form the piperidine derivative. This is followed by the introduction of an N-methyl group to the amide group, and finally by the addition of a second amide group. The entire process is carried out in a dry, inert atmosphere and yields a white crystalline solid.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c22-18-8-6-16(7-9-18)14-23-19(25)20(26)24-15-21(10-12-27-13-11-21)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJBNBAFZKYRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopropyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6562102.png)
![N-cycloheptyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6562108.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6562109.png)

![7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562117.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562128.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6562134.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562149.png)

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6562170.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562186.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562197.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6562204.png)
